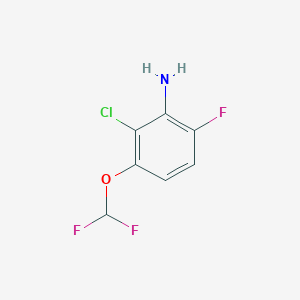
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is an organic compound with the molecular formula C7H5ClF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction might involve the use of reagents like thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as:
Chlorination: Introduction of the chlorine atom using chlorinating agents.
Fluorination: Introduction of fluorine atoms using fluorinating agents.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents.
化学反应分析
Types of Reactions
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aniline derivatives.
科学研究应用
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethoxy)aniline: This compound has an additional trifluoromethoxy group, which can alter its chemical properties and reactivity.
2-Chloro-3-(difluoromethoxy)pyridine: A pyridine derivative with similar substituents, used in different chemical applications.
Uniqueness
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties such as reactivity and stability. This makes it valuable in specialized applications where these properties are advantageous.
生物活性
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein interactions and its application in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H5ClF2N
- Molecular Weight : 179.57 g/mol
- Structure : The compound features a chloro group, two fluorine atoms, and a difluoromethoxy moiety attached to an aniline structure, which contributes to its unique biological properties.
The primary mechanism of action for this compound involves its role as a selective inhibitor of the SMYD2 protein methyltransferase. SMYD2 is implicated in various cellular processes, including gene expression regulation and cancer progression. The compound exhibits substrate-competitive inhibition, which is crucial for its therapeutic potential.
Structure-Activity Relationship (SAR)
Research indicates that the meta-substituted phenyl derivative of this compound displays high potency against SMYD2. For example:
- IC50 Values :
The binding efficiency and selectivity of this compound are enhanced by the presence of the difluoromethoxy group, which optimally fits within the substrate binding pocket of SMYD2 .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits SMYD2-mediated methylation of p53, a critical tumor suppressor protein. This inhibition was confirmed using specific antibodies that detect methylated forms of p53 .
In Vivo Studies
In vivo studies have shown promising results regarding the compound's safety and efficacy:
- Mice treated with varying doses exhibited no significant toxic effects at doses up to 100 mg/kg when evaluated for organ health and behavior .
- Efficacy against cancer cell lines has been documented, indicating a potential role in cancer therapy .
Case Studies
A notable case study involved the use of this compound in xenograft models where it demonstrated significant tumor growth inhibition. The study highlighted the importance of dosage and administration route in maximizing therapeutic outcomes while minimizing side effects .
Comparative Analysis with Related Compounds
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
2-chloro-3-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-4(13-7(10)11)2-1-3(9)6(5)12/h1-2,7H,12H2 |
InChI 键 |
FESJGTIDWSEFAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















